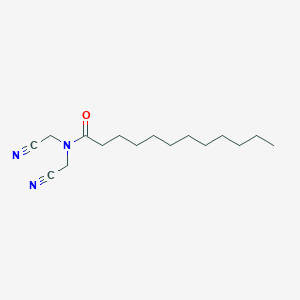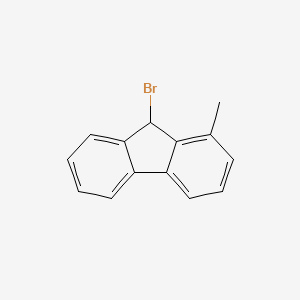
9H-Fluorene, 9-bromo-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluorene, 9-bromo-1-methyl- is a brominated derivative of fluorene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and a methyl group attached to the fluorene core. The molecular formula of 9H-Fluorene, 9-bromo-1-methyl- is C14H11Br, and it has a molecular weight of 245.15 g/mol .
Preparation Methods
The synthesis of 9H-Fluorene, 9-bromo-1-methyl- typically involves the bromination of 9-methylfluorene. One common method is the reaction of 9-methylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 9-position .
Industrial production methods for this compound may involve similar bromination reactions, often scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
9H-Fluorene, 9-bromo-1-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in 9H-Fluorene, 9-bromo-1-methyl- can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in the compound can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized fluorene derivatives, while oxidation and reduction reactions can modify the methyl and bromine groups, respectively .
Scientific Research Applications
9H-Fluorene, 9-bromo-1-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes involving brominated aromatic compounds.
Industry: In the industrial sector, 9H-Fluorene, 9-bromo-1-methyl- is used in the production of advanced materials such as polymers and dyes.
Mechanism of Action
The mechanism of action of 9H-Fluorene, 9-bromo-1-methyl- depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The methyl group can undergo oxidation or reduction, altering the compound’s reactivity and properties .
In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary depending on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
9H-Fluorene, 9-bromo-1-methyl- can be compared with other brominated fluorene derivatives, such as:
9-Bromofluorene: Similar to 9H-Fluorene, 9-bromo-1-methyl-, but lacks the methyl group.
9-Methylfluorene: Lacks the bromine atom, making it less reactive in substitution reactions but still useful in other types of chemical transformations.
2-Bromo-9,9-dimethylfluorene: Contains two methyl groups and a bromine atom at different positions, leading to distinct chemical and physical properties.
The uniqueness of 9H-Fluorene, 9-bromo-1-methyl- lies in its specific substitution pattern, which combines the reactivity of the bromine atom with the stability and versatility of the methyl group .
Properties
CAS No. |
36804-48-5 |
|---|---|
Molecular Formula |
C14H11Br |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
9-bromo-1-methyl-9H-fluorene |
InChI |
InChI=1S/C14H11Br/c1-9-5-4-8-11-10-6-2-3-7-12(10)14(15)13(9)11/h2-8,14H,1H3 |
InChI Key |
ADARNFNSKBSNBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


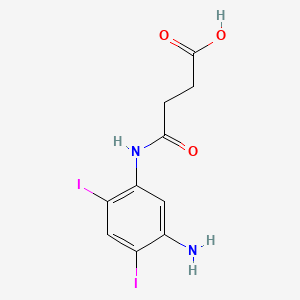
![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)
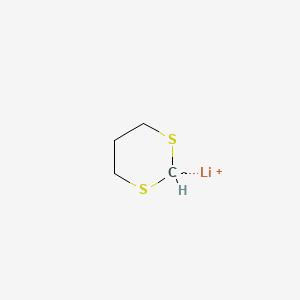
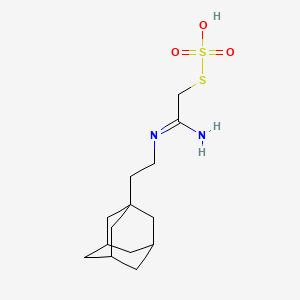
![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
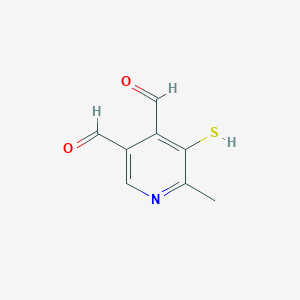
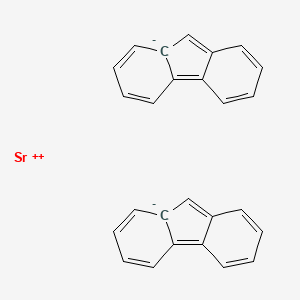
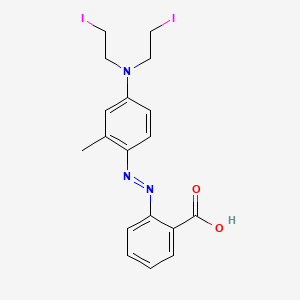
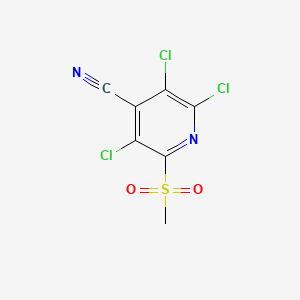
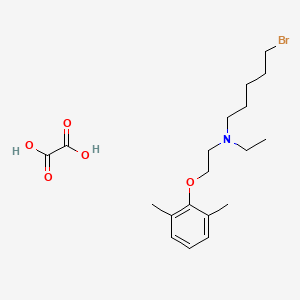


![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
